3-Methoxy-4-(pyridin-4-yl)benzoic acid
Overview
Description
“3-Methoxy-4-(pyridin-4-yl)benzoic acid” is a chemical compound with the molecular formula C13H11NO3 . It is related to the compound “4-[(pyridin-3-yl)methoxy]benzoic acid”, which has a molecular weight of 229.24 .
Synthesis Analysis
The synthesis of “this compound” and related compounds is a topic of ongoing research. For example, a novel flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), has been used to synthesize four metal (II)-complexes .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a methoxy group and a pyridinyl group attached to a benzoic acid moiety . The exact structure can be determined using techniques such as X-ray diffraction .Scientific Research Applications
Crystallographic Properties
- The compound has been studied for its crystallographic properties. Single crystals of a related compound, 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid, exhibited nearly planar benzoic acid units inclined at specific angles, suggesting potential applications in crystallography and material science (Hong Lin & Yi‐Ping Zhang, 2012).
Ligand Binding and Biochemistry
- Variants of the compound have been used to study ligand binding in cytochrome P450 monooxygenases. These studies are crucial for understanding how molecules interact with enzymes, influencing their catalytic cycle (M. N. Podgorski et al., 2020).
Luminescence and Magnetism
- Derivatives of this acid have been used to create lanthanide coordination complexes, exhibiting luminescence and magnetic properties. This research could be significant for developing materials with specific optical or magnetic features (Guangfeng Hou et al., 2013).
Synthesis and Chemical Properties
- Studies have explored the synthesis of related compounds and their chemical properties, which could be crucial for the development of new pharmaceuticals or chemical compounds (Li Bo-yu, 2003).
Liquid Crystal Research
- Investigations into liquid crystals have involved compounds related to 3-Methoxy-4-(pyridin-4-yl)benzoic acid. These studies could lead to advancements in display technologies and other applications where liquid crystals are used (M. Naoum et al., 2010).
Future Directions
The future directions for research on “3-Methoxy-4-(pyridin-4-yl)benzoic acid” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand its safety profile and potential applications in various fields .
Properties
IUPAC Name |
3-methoxy-4-pyridin-4-ylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-8-10(13(15)16)2-3-11(12)9-4-6-14-7-5-9/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYYMOZLZAUXSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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